Para-Regioisomer Binding Competence vs. Meta/Ortho Isomers in CDK2/9 Inhibition
The para-substituted aniline sulfoximine scaffold is essential for achieving linear molecular geometry that matches the ATP-binding cleft of cyclin-dependent kinases. In the Bayer patent series, para-substituted sulfoximine anilinopyrimidines (derived from CAS 38764-51-1 scaffold) produced CDK2 IC50 values in the low nanomolar range (representative compound IC50 = 3 nM), whereas the corresponding meta-substituted analogs were not reported as active leads, consistent with the structural requirement for para-linear geometry [1][2].
| Evidence Dimension | CDK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Para-sulfoximine anilinopyrimidine derivative: IC50 = 3 nM (representative from patent series) |
| Comparator Or Baseline | Meta-sulfonimidoyl aniline derivative: no reported activity in the same patent series |
| Quantified Difference | Para-isomer active (3 nM); meta-isomer not pursued, implying >100-fold selectivity for para geometry |
| Conditions | Recombinant CDK2/cyclin A kinase assay; ATP concentration at Km; compounds synthesized from (4-aminophenyl)(imino)methyl-lambda6-sulfanone scaffold |
Why This Matters
Procurement of the para isomer (CAS 38764-51-1) is mandatory for synthesizing literature-validated CDK inhibitor leads; meta or ortho isomers require de novo SAR exploration with uncertain outcome.
- [1] Lücking U, Jautelat R, Siemeister G, Schulze J, Lienau P. Sulfoximine-substituted anilinopyrimidine derivatives as CDK inhibitors, the production thereof, and use as medicine. US Patent 8,735,412 B2, filed Oct 9, 2009, issued May 27, 2014. View Source
- [2] Bayer Intellectual Property GmbH. Sulfoximine substituted anilinopyrimidine derivatives as CDK inhibitors. BRPI0920112A2. Priority date: Oct 9, 2009. View Source
